molecular formula C9H11BrN2O2 B2679426 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2169545-94-0

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2679426
CAS No.: 2169545-94-0
M. Wt: 259.103
InChI Key: CMYBCUVXMQFVSV-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is a brominated heterocyclic compound featuring a dihydropyridazinone core substituted with a tetrahydropyran-4-yl (oxan-4-yl) group. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 271.10 g/mol. The oxan-4-yl group introduces a saturated oxygen-containing ring, which may enhance solubility and metabolic stability compared to aromatic substituents.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-9(13)12(11-6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYBCUVXMQFVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=O)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxan-4-yl precursor with the brominated pyridazinone intermediate.

    Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazin-3-one core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one with four analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₉H₁₁BrN₂O₂ 271.10 Oxan-4-yl (tetrahydropyranyl) Discontinued; potential solubility from oxygen ring
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one C₁₀H₈BrN₃O 266.09 Pyridin-3-ylmethyl Requires specific first-aid measures; pyridine enhances electronic interactions
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O 285.52 Bromo, chloro, phenyl Higher molar mass; chloro increases electrophilicity
4-Bromo-2-methyl-5-(piperidinylamino)pyridazin-3(2H)-one C₁₇H₂₁BrN₄O 377.28 Piperidinylamino, methyl, phenyl Complex substituent; potential for H-bonding
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one C₁₄H₁₅N₅O₂ 301.31 Benzimidazol-2-yl Planar structure; strong crystal packing via H-bonds

Key Differences and Implications

Substituent Effects
  • Oxan-4-yl vs. Phenyl Groups: The oxan-4-yl group in the target compound provides a saturated oxygen ring, which may improve aqueous solubility compared to the phenyl group in 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one.
  • Pyridinylmethyl vs. Piperidinylamino: The pyridin-3-ylmethyl substituent () introduces a nitrogen atom capable of hydrogen bonding, while the piperidinylamino group () adds steric bulk and additional H-bonding sites, likely influencing pharmacokinetics.
Physical and Chemical Properties
  • Crystallinity : The benzimidazole derivative () exhibits near-planar geometry between its heterocyclic rings, facilitating strong hydrogen bonds (N–H···O) and dense crystal packing. In contrast, the oxan-4-yl group’s tetrahedral geometry may reduce planarity, leading to less efficient packing and lower melting points .
  • Reactivity: The presence of both bromo and chloro substituents in 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the mono-halogenated target compound .

Biological Activity

5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone derivatives, characterized by its unique structural features, including a bromine atom at the 5th position and an oxan-4-yl group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50_{50} value of 10 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors that play critical roles in cellular signaling pathways.

Comparison with Related Compounds

When compared to similar compounds in the pyridazinone class, such as 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one, this compound demonstrates enhanced biological activity due to its unique structural modifications.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazinHighModerate
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazinModerateLow

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